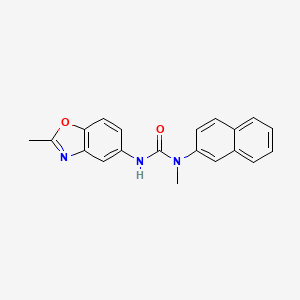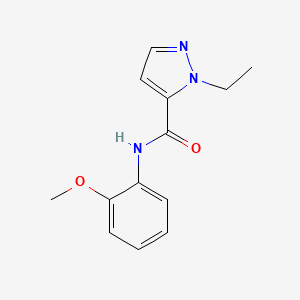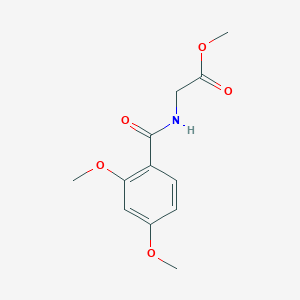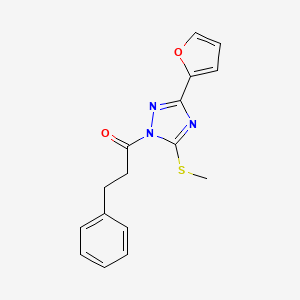![molecular formula C17H28N2O3S B5772954 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.
Wirkmechanismus
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period of the heart. The blockade of IKr can also cause early afterdepolarizations (EADs) and triggered activity, which can lead to arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the electrophysiology of the heart. It can prolong the QT interval and increase the risk of torsades de pointes, a type of ventricular tachycardia. Additionally, this compound has been found to have effects on other ion channels, such as the hERG potassium channel and the TRPV1 ion channel.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its selectivity for IKr, which allows for specific investigations into the role of this ion channel in cardiac electrophysiology. However, one limitation is that this compound can have off-target effects on other ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of more selective blockers of IKr, which could improve the specificity of experiments investigating this ion channel. Additionally, further research is needed to understand the effects of this compound on other ion channels and to explore potential therapeutic applications of this compound. Finally, the development of new methods for synthesizing this compound could improve its availability for research purposes.
Synthesemethoden
The synthesis of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively used in scientific research to study the role of IKr in cardiac cells. It has been found that this compound can prolong the action potential duration and increase the risk of arrhythmias in the heart. Therefore, it is commonly used in electrophysiological studies to investigate the mechanism of cardiac arrhythmias and to test the efficacy of anti-arrhythmic drugs.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-3-22-16-5-7-17(8-6-16)23(20,21)18-11-4-12-19-13-9-15(2)10-14-19/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZUGPQKDOXQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)





![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
